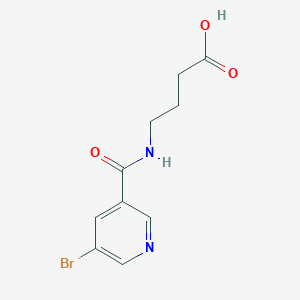
N-(pyridin-3-yl)guanidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyridin-3-yl)guanidine dihydrochloride is a chemical compound that belongs to the class of guanidines, which are known for their diverse biological activities. This compound features a pyridine ring attached to a guanidine moiety, making it a valuable scaffold in medicinal chemistry and various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-yl)guanidine dihydrochloride typically involves the reaction of pyridine-3-carboxylic acid with guanidine under acidic conditions. The process can be summarized as follows:
Starting Materials: Pyridine-3-carboxylic acid and guanidine.
Reaction Conditions: The reaction is carried out in the presence of hydrochloric acid to facilitate the formation of the dihydrochloride salt.
Purification: The product is purified through recrystallization or other suitable methods to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Optimization: Reaction parameters such as temperature, pressure, and concentration are optimized for maximum yield.
Purification and Quality Control: The product undergoes rigorous purification and quality control to ensure consistency and purity.
化学反応の分析
Types of Reactions
N-(pyridin-3-yl)guanidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the guanidine moiety to amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Amines derived from the guanidine moiety.
Substitution Products: Various substituted pyridine derivatives.
科学的研究の応用
N-(pyridin-3-yl)guanidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of N-(pyridin-3-yl)guanidine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in key biological pathways.
Pathways Involved: It modulates pathways related to cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
N-(pyridin-4-yl)guanidine dihydrochloride: Similar structure but with the pyridine ring attached at the 4-position.
N-(pyridin-2-yl)guanidine dihydrochloride: Pyridine ring attached at the 2-position.
Pyrrolopyrazine derivatives: Compounds with similar biological activities and synthetic routes.
Uniqueness
N-(pyridin-3-yl)guanidine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
特性
IUPAC Name |
2-pyridin-3-ylguanidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.2ClH/c7-6(8)10-5-2-1-3-9-4-5;;/h1-4H,(H4,7,8,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZUTNSYGMLRAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N=C(N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

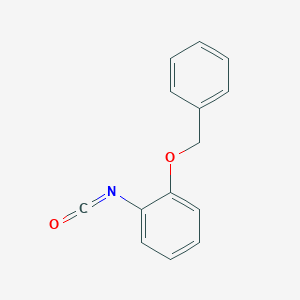
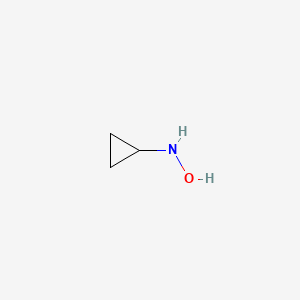
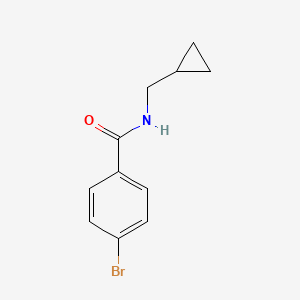
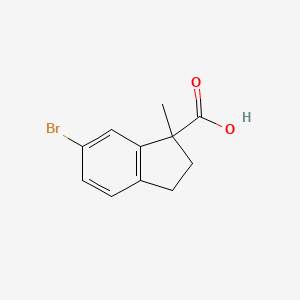
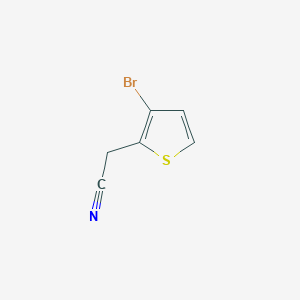
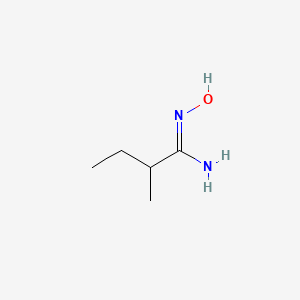

![1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride](/img/structure/B6611494.png)


